

Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxycinnamaldehyde

Cat. No.: B7890676

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-Methoxycinnamaldehyde** (molecular formula $C_{10}H_{10}O_2$), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the 1H and ^{13}C NMR spectral data for **4-Methoxycinnamaldehyde**, which confirm the presence of the aromatic ring, the aldehyde group, the vinyl group, and the methoxy group.

1H NMR Data

The 1H NMR spectrum of **4-Methoxycinnamaldehyde** was acquired on a 400 MHz spectrometer using deuterated chloroform ($CDCl_3$) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.57	d	7.7	1H	Aldehyde proton (-CHO)
7.46	d	8.7	2H	Aromatic protons (ortho to - CH=CHCHO)
7.35	d	16.0	1H	Vinylic proton (- CH=CHCHO)
6.89	d	8.7	2H	Aromatic protons (ortho to -OCH ₃)
6.55	dd	16.0, 7.7	1H	Vinylic proton (- CH=CHCHO)
3.82	s	-	3H	Methoxy protons (-OCH ₃)

Data sourced from multiple references, including analysis of cinnamaldehyde-type lignin model substances.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum was recorded at 101 MHz in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppm	Assignment
193.8	Aldehyde Carbonyl (C=O)
161.6	Aromatic Carbon (C-OCH ₃)
145.0	Vinylic Carbon (-CH=CHCHO)
129.9	Aromatic Carbons (ortho to -CH=CHCHO)
127.2	Aromatic Carbon (ipso to -CH=CHCHO)
115.5	Vinylic Carbon (-CH=CHCHO)
114.5	Aromatic Carbons (ortho to -OCH ₃)
55.5	Methoxy Carbon (-OCH ₃)

Data is consistent with spectra available in chemical databases.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The gas-phase IR spectrum of **4-Methoxycinnamaldehyde** shows several characteristic absorption bands.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2900	Medium	C-H stretch (methoxy)[5]
~2800 and ~2700	Medium	C-H stretch (aldehyde)[5]
~1700	Strong	C=O stretch (conjugated aldehyde)[5]
~1600-1585	Medium-Strong	C=C stretch (aromatic ring)[6]
~1500-1400	Medium	C=C stretch (aromatic ring)[6]
~1250	Strong	C-O-C stretch (aryl ether)
~970	Strong	C-H bend (trans-alkene)
~850-800	Strong	C-H bend (p-disubstituted benzene)[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Methoxycinnamaldehyde** results in fragmentation of the molecule, providing insights into its structure. The molecular ion peak and major fragment ions are tabulated below.[7][8]

m/z	Relative Intensity (%)	Assignment
162	100	Molecular Ion [M] ⁺
161	80	[M-H] ⁺
131	50	[M-CHO] ⁺
119	30	[M-C ₂ H ₃ O] ⁺
103	25	[C ₇ H ₇ O] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	35	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **4-Methoxycinnamaldehyde** (approximately 5 mg) is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[9]
- Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[9]
- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded. Chemical shifts are referenced to the residual solvent signal (CDCl_3 : $\delta = 7.26$ ppm).[2]
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is then acquired. Chemical shifts are referenced to the solvent signal (CDCl_3 : $\delta = 77.16$ ppm).[2]
- Data Processing: The resulting spectra are processed, which includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

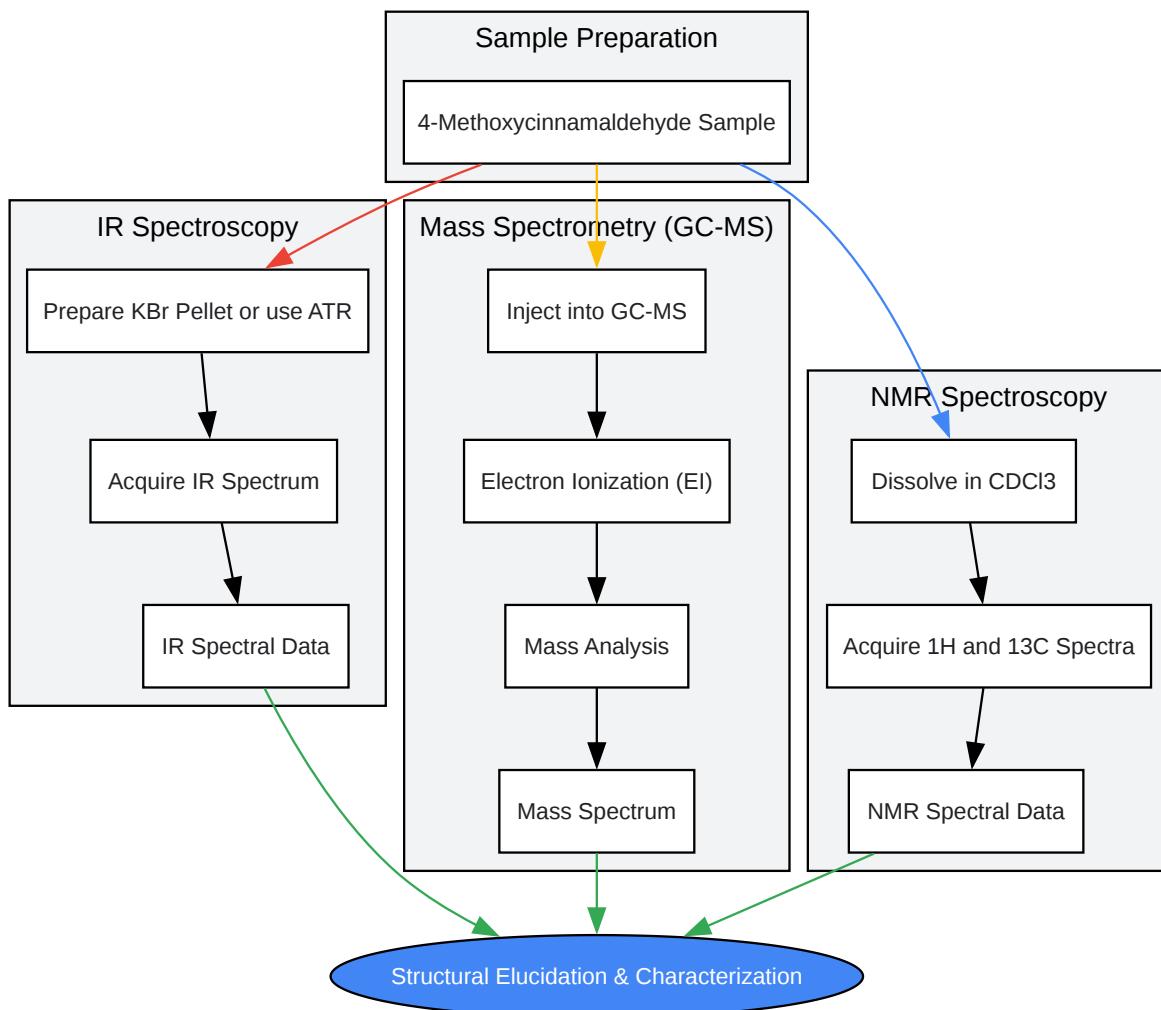
- Sample Preparation: For solid samples, a small amount of **4-Methoxycinnamaldehyde** can be mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the crystal.[10] For gas-phase IR, the sample is vaporized.
- Data Acquisition: The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum is first collected and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.[10]

Mass Spectrometry Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[7]
- Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .[11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **4-Methoxycinnamaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Methoxycinnamaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. trans-p-Methoxycinnamaldehyde(24680-50-0) 13C NMR [m.chemicalbook.com]
- 4. 4-Methoxycinnamaldehyde [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 4-Methoxycinnamaldehyde [webbook.nist.gov]
- 8. 4-Methoxycinnamaldehyde [webbook.nist.gov]
- 9. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amherst.edu [amherst.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7890676#spectroscopic-data-of-4-methoxycinnamaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com